R-2 Methanandamide
Overview
Description
R-2 Methanandamide is a cannabinoid Anandamide analog . It has a molecular formula of C23H39NO2 . It is known to have a K_i of 119 nM for the cannabinoid receptor . This receptor affinity is determined using rat brain membranes with PMSF .
Synthesis Analysis
R-2 Methanandamide is a customized synthesis product . The synthesis process is carried out by a strong synthesis team with excellent synthesis technology and capabilities .
Molecular Structure Analysis
The molecular weight of R-2 Methanandamide is 361.56 . Its molecular formula is C23H39NO2 . The structure of R-2 Methanandamide includes a methyl group in the ® configuration at C-2 of the ethanolamine group .
Chemical Reactions Analysis
R-2 Methanandamide is nearly as susceptible to amide hydrolysis as AEA itself . It is not an amidohydrolase inhibitor .
Physical And Chemical Properties Analysis
R-2 Methanandamide has a molecular weight of 361.6 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 16 .
Scientific Research Applications
Cardioprotective Properties
R-2 Methanandamide, an enzyme-resistant analogue of the endogenous cannabinoid anandamide, has been shown to enhance myocardial resistance to arrhythmias induced by coronary occlusion and reperfusion. This cardioprotective effect is noteworthy because it is achieved without the involvement of NO synthase activation or ATP-dependent K+ channels, suggesting that R-2 Methanandamide directly affects the myocardium to exert its antiarrhythmic effects (Krylatov et al., 2002).
properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(2R)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNMZCWZEMNFCR-FQPARAGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
R-2 Methanandamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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